molecular formula C10H10N2O4S B2463138 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid CAS No. 854357-50-9

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid

Cat. No. B2463138
CAS RN: 854357-50-9
M. Wt: 254.26
InChI Key: WYAVGKBCFWUKSR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the melting point can be determined through thermal analysis . The compound’s molecular weight is 254.26 .

Scientific Research Applications

Chemical Reactions and Stability

  • Decarboxylation Studies : 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid demonstrates a propensity for decarboxylation under certain conditions. This reaction is influenced by factors such as the formation of a planar zwitterion, specific distances between charges in the zwitterion, and the stabilization of intermediate carbanions (Baudet & Otten, 1970).

Antimicrobial Applications

  • Synthesis for Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains including E. coli, Staphylococcus aureus, and others, indicating potential applications in treating bacterial infections (Kalekar, Bhat, & Koli, 2011).

Antitumor Applications

  • Potential Antitumor Agents : Certain derivatives of this compound have been synthesized with the purpose of evaluating their antitumor activity. Some of these compounds have demonstrated high activity against human tumor cell lines, suggesting their potential use in cancer treatment (Brzozowski, Sa̧czewski, & Sławiński, 2008).

Anti-inflammatory and Pharmacological Properties

  • Aldose Reductase Inhibition for Diabetic Complications : A derivative of this compound, namely lidorestat, has been found to be a highly potent and selective inhibitor of aldose reductase. This enzyme inhibition is critical in the treatment of chronic diabetic complications, making it a potential therapeutic agent (Van Zandt et al., 2005).

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-12(6-9(13)14)10-7-4-2-3-5-8(7)17(15,16)11-10/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAVGKBCFWUKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854357-50-9
Record name 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid
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